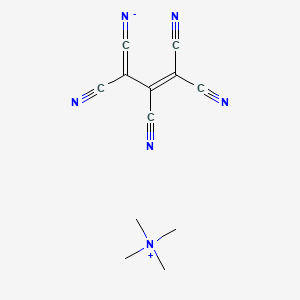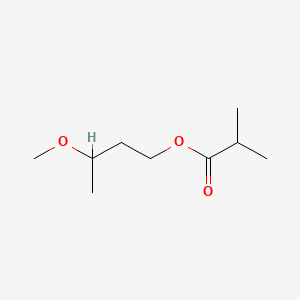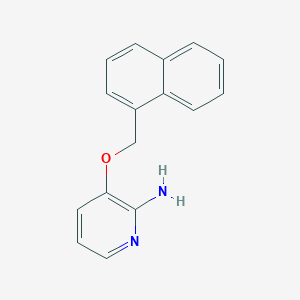
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it may be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The specific mechanism of action of 2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. In proteomics research, it may bind to specific proteins or enzymes, altering their function and providing insights into their biological roles .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can be compared to other similar compounds, such as:
2-Hydrazino-3-phenylquinoline hydrochloride: This compound lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
7-Methyl-3-phenylquinoline hydrochloride: This compound lacks the hydrazino group, which may affect its ability to participate in certain chemical reactions.
The presence of both the hydrazino and methyl groups in this compound makes it unique and may enhance its utility in specific research applications .
Eigenschaften
CAS-Nummer |
1170951-00-4 |
|---|---|
Molekularformel |
C16H16ClN3 |
Molekulargewicht |
285.77 g/mol |
IUPAC-Name |
(7-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(19-17)18-15(13)9-11;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
XVCUSRLCXJWWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)









![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

